molecular formula C21H19N3O4S B11077711 2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

Cat. No.: B11077711
M. Wt: 409.5 g/mol
InChI Key: JSRMAMANBUQNAB-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with an allyl group at position 3 and a sulfanyl linker connecting to an acetamide moiety. The acetamide is further substituted with a 2,3-dihydro-1,4-benzodioxin group at position 4. The molecular formula is C25H21N3O5S (MW: 475.5 g/mol) . Key structural attributes include:

  • Quinazolinone core: Known for diverse biological activities, including enzyme inhibition (e.g., kinases, dihydrofolate reductase).
  • Allyl substituent: Introduces flexibility and moderate hydrophobicity.
  • Benzodioxin-acetamide: Imparts anti-inflammatory properties, as seen in related compounds .

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H19N3O4S/c1-2-9-24-20(26)15-5-3-4-6-16(15)23-21(24)29-13-19(25)22-14-7-8-17-18(12-14)28-11-10-27-17/h2-8,12H,1,9-11,13H2,(H,22,25)

InChI Key

JSRMAMANBUQNAB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar quinazoline derivatives are often synthesized via multistep reactions. These steps may include cyclization, sulfanylation, and acetylation.

Industrial Production:: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. research laboratories may synthesize it for further study.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The allyl group and the quinazoline ring can undergo oxidation reactions.

    Reduction: Reduction of the quinazoline ring or the carbonyl group is possible.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to determine the exact outcomes.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, potential drug development, or as a lead compound.

    Chemistry: As a building block for designing new molecules.

    Biology: Studying its effects on cellular processes.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure R-Group (Quinazolinyl) Key Functional Groups Molecular Weight (g/mol)
Target Compound Quinazolinone Allyl Sulfanyl, Benzodioxin-acetamide 475.5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-quinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Methoxyphenyl Sulfanyl, Benzodioxin-acetamide 491.5
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Dioxo-quinazolinone - Dichlorophenyl, Acetamide 402.3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin - Acetic acid 194.2
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine - Acetamide, Thiazine 236.3
Key Observations :

Substituent Flexibility vs. In contrast, the 4-methoxyphenyl group in the analog (Table 1, Row 2) introduces steric bulk and electron-donating effects, which may improve π-π stacking but reduce solubility . The dichlorophenyl group in the dioxo-quinazolinone analog (Row 3) increases lipophilicity (LogP ~3.5), favoring blood-brain barrier penetration, as seen in anticonvulsant studies .

The benzodioxin-acetamide moiety (common in Rows 1–2) correlates with anti-inflammatory activity, as demonstrated by the parent compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (Row 4), which showed efficacy comparable to Ibuprofen in rat paw edema assays .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Physicochemical Parameters
Compound LogP Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.8 0.12 2 7
4-Methoxyphenyl Analog 3.1 0.08 2 8
Dioxo-quinazolinone Analog 3.5 0.05 3 6
Benzodioxin-acetic Acid 1.2 1.4 2 4
Key Findings :
  • 0.08 mg/mL).
  • The dichlorophenyl analog (Row 3) has the highest LogP, aligning with its anticonvulsant application but posing challenges for renal clearance.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The acetamide group in the target compound forms intermolecular hydrogen bonds (N–H···O=C), as seen in related structures solved via SHELX programs . These interactions stabilize crystal lattices, impacting solubility and dissolution rates.
  • Graph Set Analysis : The benzodioxin oxygen atoms participate in C–H···O hydrogen bonds, creating R₂²(8) motifs that enhance molecular aggregation .

Biological Activity

The compound 2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide belongs to the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, featuring a unique combination of functional groups that contribute to its biological activity. The structure includes:

  • A quinazolinone core , known for interacting with various enzymes and receptors.
  • An allyl group , which may enhance binding affinity.
  • A benzodioxin moiety , potentially influencing pharmacokinetics.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably, its activity was tested against the A549 human lung adenocarcinoma model.

Key Findings:

  • MTT Assay Results : The compound exhibited dose-dependent cytotoxicity against A549 cells. At a concentration of 100 µM, it reduced cell viability significantly compared to untreated controls.
  • Structure-Activity Relationship : Variations in substituents on the quinazolinone core impacted efficacy:
    • Compounds with 4-chlorophenyl substitutions showed enhanced anticancer activity, reducing A549 viability to approximately 64% .
    • The incorporation of specific groups (e.g., dimethylamino) significantly improved anticancer properties compared to other derivatives .
CompoundSubstituentA549 Cell Viability (%)
BaseNone78–86
Compound 64-Chlorophenyl64
Compound 84-Dimethylamino<50

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of multidrug-resistant pathogens.

Key Findings:

  • Pathogen Testing : The compound demonstrated activity against clinically significant strains such as Klebsiella pneumoniae and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Detailed MIC values were obtained, indicating effective concentrations required to inhibit bacterial growth.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with specific molecular targets, modulating enzyme activity.
  • Potential disruption of cancer cell signaling pathways leading to apoptosis.

Research indicates that the unique structural features enhance binding specificity to target proteins, which is critical for both anticancer and antimicrobial activities.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives similar to this compound:

  • Study on Anticancer Activity : A study involving hydrazone derivatives showed that modifications significantly affected cytotoxicity levels in cancer cells, supporting the notion that structural variations can lead to enhanced biological activity .
  • Antimicrobial Efficacy Study : Research on quinazolinone derivatives revealed promising results against resistant strains, suggesting the potential for developing new antibiotics based on similar scaffolds .

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